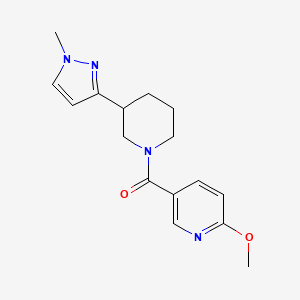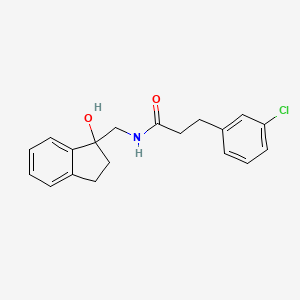
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.
Wirkmechanismus
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the alleviation of autoimmune symptoms.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells by blocking BTK-mediated signaling pathways. It can also suppress the production of inflammatory cytokines and autoantibodies in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has several advantages as a research tool, including its high potency, selectivity, and specificity for BTK. It can be used to study the role of BTK in cancer and autoimmune diseases, as well as to investigate the efficacy and safety of BTK inhibitors as potential therapies. However, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide also has some limitations, such as its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide and other BTK inhibitors. These include:
1. Combination therapy: 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide may be used in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-tumor or immunomodulatory effects.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer or autoimmune patients to 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide or other BTK inhibitors.
3. Safety and toxicity: Further studies are needed to investigate the safety and toxicity of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide in humans, especially in long-term use.
4. Alternative targets: Other kinases or signaling pathways may be targeted in addition to BTK to achieve better therapeutic outcomes.
In conclusion, 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide is a promising small molecule inhibitor that has shown potent anti-tumor and immunomodulatory effects in preclinical studies. Further research is needed to fully understand its mechanism of action, efficacy, and safety in humans, as well as to explore its potential as a therapeutic agent for cancer and autoimmune diseases.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 3-chlorobenzaldehyde, which is then converted into 3-chlorophenylacetic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propan-1-amine to give 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-16-6-3-4-14(12-16)8-9-18(22)21-13-19(23)11-10-15-5-1-2-7-17(15)19/h1-7,12,23H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBHSSQYEFDGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)
![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)

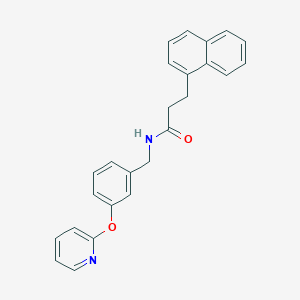
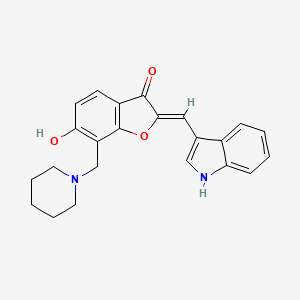
![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)
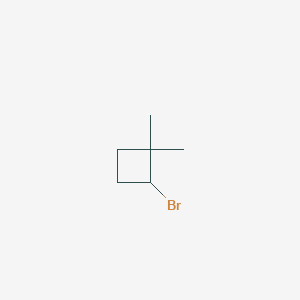
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

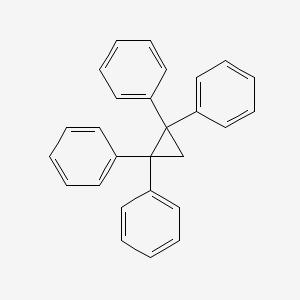
![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)
